BenchChemオンラインストアへようこそ!

(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Chiral resolution Enantiomeric excess Stereochemical fidelity

This (1R,2R) chiral acid is a core pharmacophore for μ/κ opioid dual selectivity and peripheral activity control, validated in third-generation NAP ligands. The trans-cyclopropane-6-fluoropyridine scaffold guarantees stereochemical fidelity, balanced lipophilicity (LogP 1.0), and metabolic stability. Ideal for patent-compatible libraries against pain, endometriosis, and proliferative diseases. Substituting with racemic mixtures or non-fluorinated analogs compromises receptor engagement and ADME profiles. Secure this single enantiomer for reproducible synthesis of NFP/NYP analogs.

Molecular Formula C9H8FNO2
Molecular Weight 181.166
CAS No. 2227869-49-8
Cat. No. B2830475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
CAS2227869-49-8
Molecular FormulaC9H8FNO2
Molecular Weight181.166
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CN=C(C=C2)F
InChIInChI=1S/C9H8FNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1
InChIKeyVUIYADWUCBGALU-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 2227869-49-8) – Chiral Cyclopropane Building Block for Medicinal Chemistry


(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 2227869-49-8) is a chiral, non-racemic cyclopropane derivative featuring a rigid trans-configured cyclopropane ring, a 6-fluoropyridin-3-yl substituent, and a carboxylic acid functional group. It belongs to the class of substituted pyridyl-cycloalkyl-carboxylic acids, which are widely explored as pharmacophores and synthetic intermediates in drug discovery [1]. The compound is characterized by two defined stereocenters (1R,2R), a molecular formula of C9H8FNO2, a molecular weight of 181.16 g/mol, a computed LogP of 1.0, and a topological polar surface area of 50.2 Ų [2]. Its primary value lies in its well-defined stereochemistry, which enables the construction of chirally pure therapeutic candidates, particularly in programs targeting pain, inflammation, and proliferative diseases [1].

Why Generic (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Common Analogs


Substituting (1R,2R)-2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid with a racemic mixture, a different enantiomer, or a non-fluorinated analog introduces quantifiable risks in stereochemical fidelity, biological target engagement, and metabolic stability. The trans-(1R,2R) configuration is not a trivial variation; cyclopropane-based chiral acids serve as conformationally constrained scaffolds where absolute stereochemistry dictates the three-dimensional presentation of pharmacophores. In the context of substituted pyridyl-cycloalkyl-carboxylic acids, the (1R,2R) motif has been specifically claimed in patents as part of biologically active configurations for pain and endometriosis targets [1], and its use in third-generation NAP opioid ligands demonstrates that stereochemistry directly impacts peripheral vs. central activity profiles [2]. The quantitative evidence below demonstrates why generic substitution compromises critical performance parameters.

Quantitative Head-to-Head Evidence for (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid Selection


Chiral Purity: Single Enantiomer vs. Racemic Mixture for Stereocontrolled Synthesis

The target compound is supplied as a single, well-defined (1R,2R) enantiomer, in contrast to the non-stereospecific mixture 2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 2228562-98-7). While no direct enantiomeric excess (ee) assay values are publicly available from authoritative databases, the specification of two defined atom stereocenters (Defined Atom Stereocenter Count = 2) with zero undefined stereocenters in PubChem [1] confirms that the registered substance is a single enantiomer. By comparison, CAS 2228562-98-7 lacks stereochemical definition and represents a mixture of cis/trans diastereomers and enantiomers. This distinction is critical: in the synthesis of chiral NAP opioid ligands, the pyridylcarboxamido cyclopropane scaffold's stereochemistry directly influences the μ/κ opioid receptor selectivity and the peripheral vs. central activity distribution [2].

Chiral resolution Enantiomeric excess Stereochemical fidelity

Fluorine-Driven Lipophilicity Modulation vs. Non-Fluorinated Pyridyl Cyclopropane Analog

The 6-fluoro substitution on the pyridine ring modulates lipophilicity and metabolic stability compared to non-fluorinated or chlorinated analogs. The target compound exhibits a computed XLogP3-AA value of 1.0 [1]. While a direct head-to-head experimental LogP comparison with the non-fluorinated 2-(pyridin-3-yl)cyclopropane-1-carboxylic acid is not available in the public domain, the class-level effect of fluorine substitution on pyridine rings is well-established: the addition of fluorine at the 6-position generally increases LogD by 0.5–1.0 units relative to the parent pyridine [2], enhancing membrane permeability without the excessive lipophilicity of a chloro substituent. In the context of the pyridyl-cycloalkyl-carboxylic acid patent family, fluorinated embodiments are explicitly preferred for their balanced pharmacokinetic profiles [3].

Lipophilicity Metabolic stability Fluorine substitution

Conformational Restriction and Topological Polar Surface Area (TPSA) Comparison with Flexible Analogs

The rigid cyclopropane scaffold of the target compound provides conformational restriction that can enhance target binding affinity and selectivity relative to more flexible alkyl-chain analogs. The computed topological polar surface area (TPSA) of the target compound is 50.2 Ų [1], which falls within the favorable range for oral bioavailability (typically <140 Ų). By comparison, flexible saturated analogs such as 3-(6-fluoropyridin-3-yl)propanoic acid, which lacks the cyclopropane constraint, have a similar or slightly higher TPSA but exhibit higher entropic penalties upon binding due to increased rotatable bonds. The target compound has only 2 rotatable bonds [1], whereas flexible-chain alternatives typically have 3–5, reducing binding entropy efficiency.

Conformational restriction TPSA Bioavailability

Patent-Cited Utility in Pain and Endometriosis Targets vs. General Cyclopropane Acids

Substituted pyridyl-cycloalkyl-carboxylic acids, explicitly including those with a fluoropyridinyl cyclopropane core, are claimed in US Patent 10,172,814 B2 for the treatment of pain syndromes (acute and chronic), inflammatory-induced pain, cancer-associated pain, endometriosis-associated pain, endometriosis, adenomyosis, and cancer [1]. This patent specifically exemplifies cyclopropane-containing embodiments (where the cycloalkyl ring is cyclopropyl) as preferred structures. In contrast, generic cyclopropane carboxylic acids lacking the 6-fluoropyridin-3-yl substitution are not associated with this specific biological target profile. Furthermore, third-generation NAP opioid ligands built from similar pyridylcarboxamido cyclopropane scaffolds demonstrate dual μ/κ opioid receptor activity with defined peripheral vs. central profiles [2], underscoring the pharmacophoric relevance of this substructure.

Pain Endometriosis Opioid receptor Patent specificity

Recommended Application Scenarios for (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid Based on Evidence


Synthesis of Chirally Pure μ/κ Opioid Receptor Dual Ligands

As supported by the J. Med. Chem. study on third-generation NAP derivatives, the (1R,2R)-cyclopropane scaffold with a pyridylcarboxamido group is a critical pharmacophoric element for achieving μ/κ opioid receptor dual selectivity and controlled peripheral vs. central activity [1]. The target compound's single-enantiomer form ensures reproducible synthesis of NFP and NYP analogs, where stereochemical integrity directly correlates with reduced withdrawal symptoms compared to naloxone [1]. Procurement of this specific (1R,2R) acid is essential for programs aiming to replicate or improve upon these in vivo profiles.

Building Block for Pain and Endometriosis Drug Discovery Programs

The compound's core structure is explicitly protected under US Patent 10,172,814 B2 for the treatment of pain syndromes, endometriosis, and cancer [2]. Medicinal chemistry teams working in these therapeutic areas can use this acid as a key intermediate for generating patent-compatible compound libraries. Its fluorinated pyridine ring offers the balanced lipophilicity (XLogP3-AA = 1.0) [3] needed for optimizing ADME properties while maintaining target engagement.

Conformationally Constrained Fragment-Based Drug Design (FBDD)

With a low rotatable bond count (2) and a rigid cyclopropane core, the compound is well-suited as a fragment or scaffold for FBDD campaigns where pre-organization enhances binding entropy efficiency. Its TPSA of 50.2 Ų [3] lies within the optimal range for fragment oral developability, making it a strategic choice for fragment libraries targeting CNS or peripheral pain targets.

Asymmetric Synthesis Method Development

The defined (1R,2R) configuration and the availability of the racemic comparator (CAS 2228562-98-7) make this compound valuable for developing and validating chiral analytical methods, asymmetric synthesis protocols, or enzymatic resolution processes. The quantifiable stereochemical difference (2 defined vs. 0 defined stereocenters) [3] provides a clear benchmark for method performance.

Quote Request

Request a Quote for (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.